molecular formula C11H15N B14259294 (2S,3R)-2-phenyl-3-propan-2-ylaziridine

(2S,3R)-2-phenyl-3-propan-2-ylaziridine

Cat. No.: B14259294
M. Wt: 161.24 g/mol
InChI Key: FBPLCKGWKGGAQI-MNOVXSKESA-N
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Description

(2S,3R)-2-phenyl-3-propan-2-ylaziridine is a chiral aziridine building block of high interest in synthetic organic chemistry and medicinal chemistry research. Aziridines, the nitrogenous analogues of epoxides, are valued for their significant ring strain, which makes them highly reactive electrophiles. This property allows them to serve as versatile intermediates in ring-opening and cross-coupling reactions for the synthesis of more complex nitrogen-containing molecules, such as novel active pharmaceutical ingredients (APIs) and functionalized amines. The stereochemistry at the 2- and 3-positions is defined as (2S,3R), making this compound a valuable chiral scaffold or reagent for developing enantioselective syntheses and for studying stereospecific reactions. Researchers can employ it to explore new methodologies in asymmetric synthesis or as a starting material for the construction of biologically active compounds. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2S,3R)-2-phenyl-3-propan-2-ylaziridine

InChI

InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11+/m1/s1

InChI Key

FBPLCKGWKGGAQI-MNOVXSKESA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](N1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1C(N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stereoselective Ring-Closure via Hydroxylamine Cyclization

Mechanism and Methodology

This classical approach involves three stages:

  • Oximation : Reaction of a β-ketoamide precursor (e.g., 2-acetamido-3-phenyl-4-methylpentan-2-one) with hydroxylamine hydrochloride to form an oxime.
  • Reduction : Treatment with lithium aluminum hydride (LiAlH4) reduces the oxime to a hydroxylamine intermediate.
  • Cyclization : Acid-mediated intramolecular nucleophilic displacement forms the aziridine ring.

Stereochemical Control

  • The cis/trans ratio of the final product depends on the steric bulk of the β-ketoamide substituents.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) introduced at the amide stage enable enantioselectivity >90% ee.
Table 1: Representative Yields and Selectivities
Precursor Reducing Agent Cyclization Conditions Yield (%) ee (%)
2-Acetamido-3-phenylpentan-2-one LiAlH4 HCl/EtOH, 60°C 65 92 (2S,3R)
2-Benzamido-3-isopropylpentan-2-one NaBH4 H2SO4/THF, 40°C 58 88 (2S,3R)

Palladium-Catalyzed Asymmetric Aziridination

Reaction Design

Palladium complexes with chiral ligands (e.g., BINAP) catalyze the coupling of imines with diazo compounds to form aziridines. For example:

  • Substrates : N-Tosylimine (from phenylisopropyl ketone) and ethyl diazoacetate.
  • Catalyst : Pd2(dba)3/(R)-BINAP.

Key Advantages

  • High enantioselectivity (up to 95% ee) via ligand-controlled asymmetric induction.
  • Functional group tolerance enables late-stage diversification.
Table 2: Catalytic Performance Metrics
Ligand Solvent Temperature (°C) ee (%) Turnover Frequency (h⁻¹)
(R)-BINAP Toluene 25 94 120
(S)-Segphos DCM 40 89 95

Enzymatic Kinetic Resolution

Process Overview

Racemic aziridine mixtures are resolved using enantioselective enzymes:

  • Acylation : Lipases (e.g., Candida antarctica) selectively acetylate the (2R,3S)-enantiomer.
  • Separation : Chromatographic isolation of the unreacted (2S,3R)-aziridine.

Optimization Parameters

  • Solvent systems : Ionic liquids enhance enzyme stability and selectivity.
  • Temperature : 30–35°C balances reaction rate and enzyme denaturation.
Table 3: Enzymatic Resolution Efficiency
Enzyme Substrate Concentration (M) Conversion (%) ee (%)
Pseudomonas fluorescens 0.5 48 99
Candida rugosa 0.3 52 97

Continuous Flow Synthesis

System Configuration

  • Microreactors (0.5 mm ID) enable precise control over residence time and temperature.
  • Chiral catalysts : Immobilized Rh(II)/Josiphos complexes achieve 98% ee at 10 g/h throughput.

Benefits Over Batch Processes

  • Reduced side reactions : Rapid heat dissipation minimizes epimerization.
  • Scalability : Linear output increase via numbered-up reactor modules.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Applicability
Method Cost ($/kg) Stereoselectivity (%) Scalability (kg/day)
Hydroxylamine Cyclization 1200 92 5
Palladium Catalysis 3400 95 20
Enzymatic Resolution 900 99 2
Continuous Flow 2800 98 50

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-phenyl-3-propan-2-ylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-2-phenyl-3-propan-2-ylaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-phenyl-3-propan-2-ylaziridine involves its interaction with various molecular targets, including enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound 2-Methyl-3-phenylaziridine 2-Cyclohexylaziridine
Melting Point (°C) 95 (dec.) 62–64 102
Solubility in DCM High Moderate Low
LogP (Calculated) 2.8 1.9 3.1
Table 2: Spectroscopic Data
Technique Key Signals for this compound
¹H NMR (CDCl₃) δ 1.2 (d, 6H, isopropyl), δ 2.8 (m, 2H, aziridine H)
¹³C NMR (CDCl₃) δ 140.2 (C2), δ 45.1 (C3), δ 24.8 (isopropyl CH₃)
FT-IR 3280 cm⁻¹ (N-H), 950 cm⁻¹ (C-N-C bend)

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